甲基-2-(2-苯乙酰胺基)噻吩-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

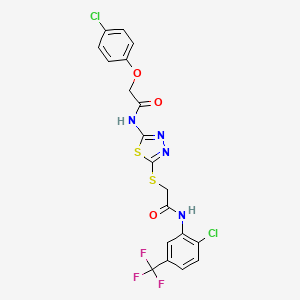

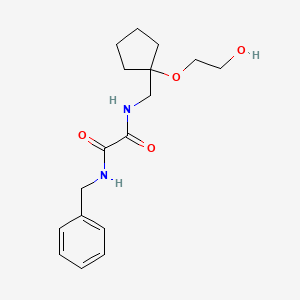

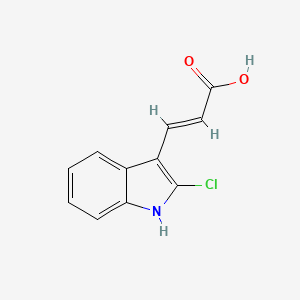

“Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate” is a chemical compound that has been used in various scientific research. It is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . This compound has been used in the synthesis of a new A-b-D-b-A-type n-type small molecule, IDT-3MT, which was used in the performance of non-fullerene polymer solar cells .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . In the case of IDT-3MT, it was synthesized bearing a weak acceptor thiophene-3-carboxylate bridge (3MT = b) between indacenodithiophene as a donating core and 2- (3- oxo -2,3-dihydroinden-1-ylidene)-malononitrile as the accepting end groups .Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学研究应用

合成方法和化学性质

- 新颖的合成途径:已对复杂化学结构的合成进行了研究,例如噻吩并[2,3-c]喹啉,该过程涉及2-(2-苯基乙酰氨基)噻吩-3-羧酸甲酯或相关化合物。这些途径突出了该化合物在构建药理学相关结构(包括氯喹类似物和吡咯二啶衍生物)中的效用,展示了其在合成化学中的多功能性(Görlitzer et al., 2004)。

- 微生物代谢:对噻吩衍生物的微生物代谢的研究提供了对生物降解过程的见解,其中详细研究了特定生物对噻吩-2-羧酸盐的利用。这项研究阐明了噻吩基化合物的生态影响和潜在的生物修复应用(Cripps, 1973)。

药理学应用

- 抗菌活性:由相关化合物合成的外消旋7-(苯基乙酰氨基)-1-脱硫-3-氮杂-1-卡巴-2-氧杂头孢菌素对各种致病微生物表现出显着的抗菌活性,表明2-(2-苯基乙酰氨基)噻吩-3-羧酸甲酯衍生物在开发新的抗菌剂中的潜力(Hakimelahi et al., 2003)。

- 抗真菌和抗菌剂:已探索合成噻吩基化合物(包括2-(2-苯基乙酰氨基)噻吩-3-羧酸甲酯的衍生物)的强大抗炎和抗菌活性。这些研究为开发针对各种炎症和微生物感染的新型治疗剂奠定了基础(Radwan et al., 2009)。

分子对接和SAR研究

- 酶抑制:对噻吩-2-羧酰胺席夫碱衍生物的设计、合成和构效关系的研究揭示了它们作为乙酰胆碱酯酶和丁酰胆碱酯酶双重抑制剂的潜力。这些发现表明该化合物与解决神经退行性疾病(如阿尔茨海默病)有关,通过抑制参与该疾病进展的关键酶(Kausar et al., 2021)。

安全和危害

作用机制

Target of Action

Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting that they interact with multiple targets .

Mode of Action

It’s known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives are known to influence a range of biochemical pathways, leading to diverse downstream effects .

Result of Action

Thiophene derivatives have been associated with a variety of pharmacological properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate . .

属性

IUPAC Name |

methyl 2-[(2-phenylacetyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-18-14(17)11-7-8-19-13(11)15-12(16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHPNBOUSRDYIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid](/img/structure/B2756075.png)

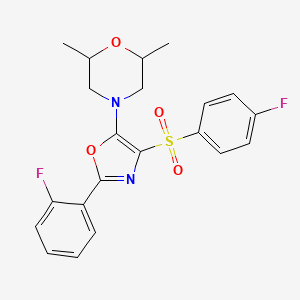

![4-isopropoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2756083.png)

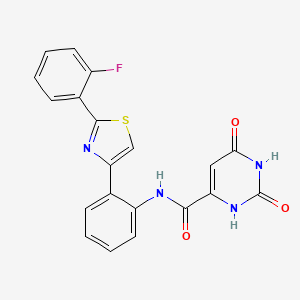

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide](/img/structure/B2756092.png)

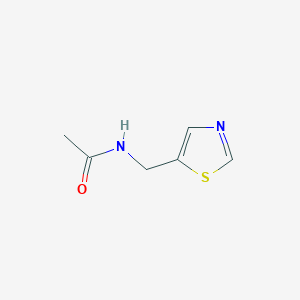

![N-(3-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2756095.png)